5-Fluoro-1,2-benzothiazol-3-one
Description
Overview of Heterocyclic Compounds in Chemical Biology and Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemical biology and medicinal chemistry. nih.govijnrd.orgreachemchemicals.com These compounds are integral components of numerous natural products, including alkaloids, vitamins, and antibiotics. In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their critical role in drug design and development. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov The versatility of heterocyclic scaffolds allows medicinal chemists to explore a vast chemical space and design novel therapeutic agents for a wide array of diseases. nih.govijnrd.org
The Benzothiazolone Scaffold: Structural Features and Academic Research Relevance
The benzothiazolone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. nih.govtandfonline.comijbpas.com This core is present in a variety of marketed drugs with diverse therapeutic applications, including the neuroprotective agent riluzole (B1680632) and the diuretic ethoxzolamide. mdpi.com The structural rigidity and the presence of electron-rich nitrogen and sulfur atoms make the benzothiazole (B30560) ring an attractive framework for designing molecules that can interact with various biological targets. ijbpas.com The 2-position of the benzothiazole ring is a common site for substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting derivatives. tandfonline.comderpharmachemica.com Researchers have extensively explored benzothiazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. nih.govbohrium.comresearchgate.net
Influence of Fluorine Substitution on Molecular and Electronic Properties of Benzothiazolone Systems
The introduction of a fluorine atom into the benzothiazolone scaffold, as seen in 5-Fluoro-1,2-benzothiazol-3-one, significantly alters the molecule's properties. Fluorine is the most electronegative element, and its presence can have profound effects on the electronic distribution, pKa, dipole moment, and chemical reactivity of the parent molecule. tandfonline.comsoci.org The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comacs.org This increased stability can lead to a longer biological half-life of a drug. journalajrimps.comresearchgate.net
Furthermore, fluorine substitution can influence a molecule's lipophilicity, which in turn affects its ability to permeate cell membranes. tandfonline.comsoci.org The introduction of fluorine can also lead to more favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comacs.org In aromatic systems like benzothiazolone, fluorine substitution can alter the electronic properties of the ring, influencing its reactivity and interactions with other molecules. digitellinc.comnih.govacs.org Specifically, the high electronegativity of fluorine can lower the electron density of neighboring atoms, making the molecule more resistant to oxidative processes. chim.it
Research Landscape and Emerging Trends for this compound
The research landscape for this compound and its derivatives is expanding, driven by the unique properties conferred by the fluorine atom. For instance, 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one, known as ML089, has been identified as a potent inhibitor of phosphomannose isomerase (PMI), highlighting its potential in anti-tumor applications and blood glucose regulation. nih.gov The synthesis of fluorinated benzothiazole derivatives is an active area of research, with various methods being developed to introduce fluorine at specific positions of the benzothiazole core. researchgate.netderpharmachemica.com The development of new synthetic routes allows for the creation of a diverse library of fluorinated benzothiazoles for biological screening. chim.it Current trends suggest a continued focus on exploring the therapeutic potential of these compounds, particularly in the areas of oncology and infectious diseases. nih.govtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCUKYPWPUJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 1,2 Benzothiazol 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like 5-Fluoro-1,2-benzothiazol-3-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their chemical shifts and splitting patterns are dictated by their position relative to the fluorine atom and the heterocyclic ring.
The protons on the aromatic ring (H-4, H-6, and H-7) are expected to appear as distinct multiplets. The fluorine atom at position 5 will introduce carbon-proton and hydrogen-hydrogen coupling. Specifically:
H-4: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with H-6 and the fluorine atom.
H-6: This proton is also ortho to the fluorine atom and meta to H-4, likely appearing as a doublet of doublets.
H-7: This proton is meta to the fluorine atom and is expected to show coupling to H-6.
N-H Proton: A broad singlet is anticipated for the N-H proton, the chemical shift of which can be sensitive to solvent and concentration. researchgate.net
The analysis of these splitting patterns and their associated coupling constants (J-values) is crucial for confirming the substitution pattern of the aromatic ring. libretexts.org
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | Downfield region | dd | J(H-H), J(H-F) |
| H-6 | Mid-aromatic region | dd | J(H-H), J(H-F) |
| H-7 | Upfield aromatic region | d | J(H-H) |
Note: Expected values are based on general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Analysis of the Molecular Framework
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the benzothiazole (B30560) core and the additional carbon.
Key features in the ¹³C NMR spectrum include:
Carbonyl Carbon (C=O): The signal for the carbonyl carbon is typically found in the most downfield region of the spectrum (around 164-170 ppm) due to the strong deshielding effect of the double-bonded oxygen. libretexts.orglibretexts.org
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C-5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons in the ring will also exhibit smaller, long-range C-F couplings. mdpi.com The chemical shifts are influenced by the electronegativity of the attached atoms. libretexts.org
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |
|---|---|---|
| C=O | 164 - 170 | No |
| C-3a | 120 - 140 | Yes (multi-bond) |
| C-4 | 110 - 130 | Yes (multi-bond) |
| C-5 | 155 - 165 | Yes (¹JCF) |
| C-6 | 110 - 130 | Yes (multi-bond) |
| C-7 | 120 - 135 | Yes (multi-bond) |
Note: Expected values are based on general principles of ¹³C NMR spectroscopy. libretexts.orglibretexts.org Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. wiley.comnationalmaglab.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin couplings. youtube.com For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-6 and H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the aromatic ring by linking the ¹H and ¹³C NMR data.
Concentration-Dependent NMR Studies for Intermolecular Association
The N-H proton in this compound can participate in intermolecular hydrogen bonding. Concentration-dependent ¹H NMR studies can probe these interactions. acs.org In such studies, a series of ¹H NMR spectra are recorded at different sample concentrations. A significant downfield shift of the N-H proton signal upon increasing concentration is indicative of intermolecular hydrogen bond formation. researchgate.net This occurs because hydrogen bonding decreases the electron density around the proton, leading to a less shielded nucleus that resonates at a lower field. The absence of a significant shift suggests that the N-H group is either sterically hindered or involved in a strong intramolecular hydrogen bond.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The position, intensity, and shape of these bands provide a molecular fingerprint.
Key expected vibrational modes include:
N-H Stretching: A moderate to sharp band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration. researchgate.net The exact position can be influenced by hydrogen bonding.
C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in a lactam (cyclic amide) is expected around 1650-1690 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1400 cm⁻¹, which is characteristic for aryl fluorides.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. researchgate.net
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3100 - 3500 | Medium |
| C=O | Stretching | 1650 - 1690 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
| C-F | Stretching | 1000 - 1400 | Strong |
Note: Expected frequency ranges are based on standard FT-IR correlation tables. impactfactor.org
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy by probing molecular vibrations that induce a change in polarizability. While specific Raman spectra for this compound are not extensively detailed in the available literature, data from related fluorinated and benzothiazole-containing molecules provide a basis for expected vibrational modes.
For instance, studies on similar compounds reveal characteristic Raman peaks corresponding to C-F stretching and bending modes, as well as vibrations of the benzothiazole ring system. mdpi.commdpi.com The C-F stretching vibration is typically observed in the 1200-1000 cm⁻¹ region. The pyrimidine (B1678525) ring breathing mode in 5-fluorouracil (B62378), a related fluorinated heterocyclic compound, is found at 766 cm⁻¹ in the Raman spectrum. mdpi.com Additionally, peaks attributable to the C=O stretching mode and various ring deformation modes are expected. mdpi.comnih.gov For polyfluoroalkyl substances, peaks around 580 cm⁻¹ and 750 cm⁻¹ have been attributed to CFx bonds. mdpi.com
A hypothetical table of expected Raman shifts for this compound, based on data from analogous structures, is presented below.
| Functional Group | Expected Raman Shift (cm⁻¹) |
| C=O Stretch | 1650-1700 |
| C=C Aromatic Stretch | 1580-1610 |
| C-F Stretch | 1200-1000 |
| Benzothiazole Ring Breathing | ~750-800 |
| CFx Bending | ~580-750 |
Attenuated Total Reflectance (ATR-FTIR) Spectroscopy for Solid-State Characterization
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for analyzing solid samples without extensive preparation. scispace.com This method is particularly useful for characterizing the vibrational modes of this compound in its solid state.
The ATR-FTIR spectrum of a compound provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its functional groups. For this compound, key expected vibrational bands would include those for the carbonyl (C=O) group, the aromatic C=C bonds of the benzene ring, the C-N bond, the C-S bond, and the C-F bond. rsc.orgresearchgate.net
Based on general spectroscopic data for related compounds, the following table summarizes the expected ATR-FTIR absorption bands. researchgate.netresearchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H/O-H Stretching (if present as impurity/tautomer) | 3200-3500 |
| Aromatic C-H Stretching | 3000-3100 |
| Carbonyl (C=O) Stretching | 1680-1720 |
| Aromatic C=C Stretching | 1580-1620 |
| C-N Stretching | 1300-1350 |
| C-F Stretching | 1000-1200 |
| C-S Stretching | 600-800 |
The precise positions of these bands can be influenced by the solid-state packing and intermolecular interactions. scispace.com
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Various Media
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the molecular structure and the solvent environment. msu.edu
For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π-π* and n-π* transitions associated with the aromatic system and the carbonyl group. The solvent polarity can affect the position of these bands, a phenomenon known as solvatochromism. researchgate.net In polar solvents, n-π* transitions typically undergo a hypsochromic (blue) shift, while π-π* transitions may show a bathochromic (red) shift.
While specific data for this compound is limited, studies on related benzothiazole derivatives show absorption maxima in the range of 300-400 nm. researchgate.netresearchgate.net The introduction of a fluorine atom can subtly influence the electronic properties and thus the absorption spectrum.
A representative table illustrating the potential UV-Vis absorption maxima in different solvents is provided below.
| Solvent | Polarity (ET(30)) | Expected λmax (nm) |
| Hexane | 31.0 | ~320-330 |
| Dichloromethane | 40.7 | ~325-335 |
| Acetonitrile | 45.6 | ~320-330 |
| Methanol | 55.4 | ~315-325 |
Fluorescence Spectroscopy and Luminescence Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many benzothiazole derivatives are known to be fluorescent. researchgate.netscispace.comajol.info The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift).
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters characterizing the luminescence properties. The introduction of a fluorine atom can sometimes enhance fluorescence quantum yield due to the heavy-atom effect, which can alter the rates of radiative and non-radiative decay processes.
For related benzothiazole compounds, fluorescence quantum yields can be significant, sometimes exceeding 0.5. researchgate.net The emission maxima are often observed in the blue to green region of the spectrum. researchgate.net
| Property | Expected Value Range |
| Emission Maximum (λem) | 400-500 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 |
| Fluorescence Lifetime (τF) | 1-10 ns |
Femtosecond Time-Resolved Absorption and Fluorescence Spectroscopy for Excited State Dynamics
Femtosecond time-resolved spectroscopy is a sophisticated technique used to study the ultrafast processes that occur in molecules immediately after photoexcitation. digitellinc.comacs.orgresearchgate.net This method allows for the direct observation of excited-state relaxation pathways, such as internal conversion and intersystem crossing, on a timescale of femtoseconds to picoseconds. mdpi.com
A hypothetical representation of excited-state decay components is shown in the table below.
| Time Constant | Process |
| <1 ps | Vibrational Relaxation / Internal Conversion (S_n → S₁) |
| 1-100 ps | Solvent Relaxation / Conformational Changes |
| >100 ps | Intersystem Crossing (S₁ → T₁) / Fluorescence Decay |
Computational Chemistry and Quantum Mechanical Studies of 5 Fluoro 1,2 Benzothiazol 3 One
Density Functional Theory (DFT) Calculations for Molecular Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 5-Fluoro-1,2-benzothiazol-3-one. By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model various molecular attributes. researchgate.netcore.ac.ukuc.pt
The first step in a computational study is typically geometry optimization, which seeks to find the minimum energy arrangement of atoms in the molecule. For this compound, the benzothiazole (B30560) core, a bicyclic heteroaromatic system, is expected to be largely planar. researchgate.net The fusion of the benzene (B151609) and thiazole (B1198619) rings results in a rigid structure.
The introduction of a fluorine atom at the C5 position of the benzene ring is not expected to significantly distort the planarity of the bicyclic system. Bond lengths and angles would be precisely determined through optimization calculations. For instance, theoretical calculations for related benzisothiazole derivatives predict the geometry with high accuracy, which can be validated by comparison with experimental X-ray crystallography data where available. researchgate.netconicet.gov.ar The planarity of such aromatic systems is crucial as it facilitates π-π stacking interactions in condensed phases.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. imperial.ac.uklibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
The following table presents representative FMO data for the parent compound, 1,2-benzisothiazol-3-one, to illustrate the typical values obtained from DFT calculations. The introduction of a 5-fluoro group would be expected to lower these energy values.
| Orbital | Energy (eV) - Representative | Description |
| HOMO | ~ -6.5 to -7.0 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | ~ -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Energy difference; indicator of kinetic stability and chemical reactivity. |
Note: The values are illustrative and based on typical DFT calculations for similar heterocyclic systems. Actual values for this compound would require specific computation.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. nih.gov
In an MEP map of this compound:
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. Such regions are expected around the carbonyl oxygen atom and potentially the nitrogen atom.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack and are typically found around the hydrogen atoms, particularly the N-H proton.
Green regions represent neutral potential.
Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These descriptors are calculated using the energies of the frontier orbitals (HOMO and LUMO). researchgate.netresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ (chemical potential) is -χ.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding the influence of substituents, such as the fluorine atom in this compound. researchgate.net
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = (-χ)² / (2η) | Capacity to accept electrons. |
Theoretical Prediction and Validation of Spectroscopic Parameters
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts of molecules. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined theoretically. These predicted shifts are then compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to align with experimental spectra. nih.govwisc.edu
For this compound, GIAO calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom.
¹H NMR: The protons on the aromatic ring will appear in the typical aromatic region (around 7.0-8.5 ppm). The specific shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine atom and the fused thiazolone ring. The N-H proton would likely appear as a broad singlet at a downfield position.
¹³C NMR: The carbon atoms of the aromatic ring would have their shifts influenced by the fluorine substituent (via C-F coupling) and the heterocyclic ring. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. nih.gov
Comparing the computed NMR spectra with experimental data serves as a stringent test for the accuracy of the calculated molecular structure. nih.gov Discrepancies can often be resolved by considering solvent effects or conformational averaging.
Simulated Vibrational Spectra and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (FT-IR and Raman) of molecules. These simulations provide theoretical vibrational frequencies and their corresponding assignments, which are invaluable for interpreting experimental data. The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. For related benzothiazole derivatives, studies have shown a strong correlation between theoretical frequencies calculated using methods like B3LYP with basis sets such as 6-311G(d,p) and experimental FT-IR data. researchgate.net
For instance, in a study on a similar compound, 1-(5-chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine, the calculated vibrational spectra showed good agreement with the experimental findings. researchgate.net A similar analysis for this compound would involve assigning calculated frequencies to specific vibrational modes such as C-H stretching, C=O stretching, C-F stretching, and the vibrations of the benzothiazole ring system. Visualizing these modes with animation programs aids in the precise assignment of each band. esisresearch.org
Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Benzothiazole Derivative This table is based on data for a similar compound, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, to illustrate the typical correlation between calculated and observed data.
| Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (Vibrational Mode) |
| 3445 | 3445 | N-H Stretching |
| 3405 | 3408 | N-H Stretching |
| 3344 | 3345 | N-H Stretching |
| 1630 | 1629 | H-N-H Scissoring |
Source: Adapted from ResearchGate. researchgate.net
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra and Oscillator Strengths
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.com It provides information on excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. science.govuci.edu These calculations are crucial for understanding the electronic transitions within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). science.gov
For aromatic and heterocyclic molecules, TD-DFT calculations, often using hybrid functionals like B3LYP or M06-2X, can accurately predict the λmax values observed in experimental UV-Vis spectra. acs.org Studies on related fluorinated aromatic compounds have demonstrated that the choice of functional and the inclusion of diffuse functions in the basis set are important for obtaining results that agree well with experimental data. nih.gov The calculated oscillator strengths complement the experimental findings by quantifying the probability of specific electronic transitions. science.gov
Table 2: Example of TD-DFT Calculated UV-Vis Data for a Substituted Thiadiazole This table illustrates the typical output of a TD-DFT calculation, showing the correlation between calculated and experimental absorption wavelengths for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.
| Experimental λmax (nm) | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |
| 288 | 286 | 4.33 | 0.298 | HOMO -> LUMO |
| 234 | 231 | 5.36 | 0.089 | HOMO-1 -> LUMO |
Source: Adapted from ACS Omega. acs.org
Analysis of Intermolecular Interactions and Aggregation Behavior
Hydrogen Bonding Networks and Dimer Formation Studies
The solid-state architecture and aggregation behavior of this compound are governed by intermolecular interactions, primarily hydrogen bonding. Molecules containing N-H and C=O groups are capable of forming strong, self-complementary hydrogen bonds, often leading to the formation of dimers. mdpi.com In the case of this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.
Computational studies can model these interactions to predict the most stable dimeric structures and hydrogen bonding networks. In related systems, it has been shown that π-π stacking interactions between aromatic rings can influence and direct the formation of specific hydrogen bond motifs, leading to organized supramolecular structures. mostwiedzy.pl The analysis of potential hydrogen bonding modes is critical for understanding crystal packing and polymorphism. spectroscopyonline.com
Non-Covalent Interactions and Associated Energetics (e.g., Counterpoise Correction)
A quantitative understanding of intermolecular forces requires the calculation of interaction energies. When studying non-covalently bonded dimers or aggregates, a computational artifact known as Basis Set Superposition Error (BSSE) can artificially increase the calculated binding energy. The counterpoise correction method, developed by Boys and Bernardi, is a widely used approach to correct for BSSE and obtain more accurate interaction energies. nih.govsciengine.com
Advanced Quantum Mechanical Descriptors and Their Implications
Electric Dipole Moments and Molecular Polarizability
These properties can be reliably calculated using DFT methods. goettingen-research-online.de A higher polarizability is often associated with a smaller HOMO-LUMO energy gap, indicating greater chemical reactivity and potentially significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net For this compound, the presence of electronegative fluorine, oxygen, and nitrogen atoms is expected to result in a significant dipole moment. The polarizability will be influenced by the delocalized π-electron system of the fused aromatic rings. These descriptors are vital for predicting the molecule's interaction with polar solvents and its potential application in optoelectronic materials. researchgate.netacs.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions
Specific data from a Natural Bond Orbital (NBO) analysis of this compound is not available in the reviewed literature. NBO analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures by examining the interactions between donor and acceptor orbitals. scirp.orgscirp.orguni-muenchen.de While NBO analyses have been performed on the parent compound benzothiazole and its other derivatives to understand intramolecular interactions and molecular stability, the specific stabilization energies and hyperconjugative interactions for the 5-fluoro substituted variant have not been reported. scirp.orgscirp.orgnih.gov
Total and Partial Density of State (TDOS, PDOS) Analysis
There are no available Total and Partial Density of State (TDOS, PDOS) analyses for this compound in the existing literature. TDOS and PDOS analyses are instrumental in understanding the electronic structure of a molecule by illustrating the contribution of different atoms and orbitals to the molecular orbitals at various energy levels. researchgate.netnih.gov Such analyses have been applied to other complex heterocyclic systems to visualize orbital compositions, but specific plots and data for this compound are not documented. researchgate.netresearchgate.netnih.gov
Structure Activity Relationship Sar Investigations and Mechanistic Insights of 5 Fluoro 1,2 Benzothiazol 3 One Derivatives in Vitro
Molecular Docking Studies and Ligand-Target Binding Affinity Predictions
Computational Docking with Key Biological Targets
Molecular docking studies have been instrumental in elucidating the potential of 5-fluoro-1,2-benzothiazol-3-one derivatives as inhibitors of various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov In silico studies have investigated the potential of 5-fluorouracil (B62378) (5-FU) and its analogues to inhibit the SARS-CoV-2 main protease (3CLpro). chemrxiv.orgnih.gov Molecular docking calculations have been performed to assess the binding affinity of these ligands within the active site of 3CLpro. nih.gov A 5-fluoro-benzothiazole-containing small molecule, TKB272, was identified through fluorine-scanning and demonstrated potent inhibition of Mpro's enzymatic activity. oup.com
Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.gov Molecular docking studies of benzothiazole (B30560) derivatives against DprE1 have been conducted to identify potent inhibitors. rsc.org These studies have helped in understanding the binding modes of these compounds within the active site of DprE1. acs.org
Human Protoporphyrinogen Oxidase (hPPO): Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of heme and chlorophyll. researchgate.net Inhibition of hPPO is a target for certain herbicides and has biomedical significance. nih.gov A series of novel 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones, including a 6-fluoro-benzothiazole derivative, were designed and showed good PPO inhibition. nih.gov Molecular docking has been used to establish quantitative structure-activity relationships for these inhibitors. nih.gov
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion. researchgate.netnih.gov Molecular docking studies have been performed on 5-fluoro-2-oxindole derivatives to understand their interaction with α-glucosidase. researchgate.netfrontiersin.org These studies help in simulating the affinity between the compounds and the enzyme. researchgate.net
Dengue Virus NS2B-NS3 Protease: The NS2B-NS3 protease of the dengue virus is essential for viral replication and is a major target for antiviral drug design. nih.govmdpi.com Molecular docking has been employed to study the binding of 1,2-benzisothiazol-3(2H)-one derivatives to the DENV-2 NS2B-NS3 protease. mdpi.com These studies suggest that the compounds bind near the catalytic triad (B1167595) of the protease. mdpi.com
Identification of Critical Binding Pockets and Interacting Residues
Computational docking not only predicts binding affinity but also identifies the specific amino acid residues within the target's binding pocket that interact with the ligand. This information is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
SARS-CoV-2 Main Protease: For 5-fluoro-benzothiazole derivatives targeting Mpro, the 5-fluorobenzothiazole moiety plays a crucial role by effectively filling the binding pocket and forming additional interactions, which enhances its binding affinity compared to other inhibitors. oup.com
DprE1: In the case of DprE1 inhibitors, molecular docking has revealed key hydrogen-bonding interactions between the benzothiazole derivatives and residues such as Ser228, Lys418, and His132 in the active site. acs.org
Human Protoporphyrinogen Oxidase: Docking studies of PPO inhibitors have helped in understanding the interactions within the active site, guiding the rational design of new inhibitors with improved potency. nih.gov
α-Glucosidase: For α-glucosidase inhibitors, molecular docking has revealed various interactions, including hydrophobic interactions, CH-π interactions, arene-anion/cation interactions, and hydrogen bonds between the compounds and the enzyme. semanticscholar.org For instance, the carbonyl group of 5-fluoro-2-oxindole derivatives can form hydrogen bonds with the enzyme. researchgate.net
Dengue Virus NS2B-NS3 Protease: Molecular modeling of 1,2-benzisothiazol-3(2H)-one derivatives with the DENV2 NS2B-NS3 protease suggests that a benzyl (B1604629) R1 group fits well into a hydrophobic pocket, interacting with residues like His51. nih.gov Substituted phenyl groups at the R2 position can achieve a better steric fit within the cavity around Tyr161 and Val/Ile155. nih.gov
Computational Calculation of Binding Free Energies (e.g., MM-PBSA)
To obtain a more quantitative prediction of binding affinity, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. ambermd.orgfrontiersin.org This method calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.gov
Based on molecular docking and MM-PBSA calculations, quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-one derivatives as hPPO inhibitors were established, showing a good correlation between calculated and experimental binding free energies. nih.gov
In Vitro Enzymatic Inhibition and Target Engagement Studies
Following computational predictions, in vitro enzymatic assays are essential to experimentally validate the inhibitory activity of the compounds and to determine their potency and mechanism of action.
Inhibition Kinetics and Mechanistic Determination
Kinetic studies are performed to understand how a compound inhibits an enzyme, for example, whether the inhibition is reversible or irreversible, and to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).
For instance, kinetic studies of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors revealed that they inhibit the enzyme in a reversible and mixed-type manner. researchgate.net Similarly, benzothiazole derivatives have been identified as selective and noncompetitive inhibitors of the dengue virus protease. nih.gov
Dose-Response Profiling and Determination of IC50/Ki Values
Dose-response experiments are conducted to determine the concentration of a compound required to inhibit a specific biological process by half, known as the half-maximal inhibitory concentration (IC50). The inhibition constant (Ki) is another measure of inhibitor potency.
The following table summarizes the reported IC50 and Ki values for various this compound derivatives against different targets.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Reference |
| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | 35.83 ± 0.98 to 56.87 ± 0.42 | - | researchgate.net |
| Thiazolidinone-based benzothiazole derivatives | α-Amylase | 2.10 ± 0.70 to 37.50 ± 0.70 | - | mdpi.com |
| Thiazolidinone-based benzothiazole derivatives | α-Glucosidase | 3.20 ± 0.05 to 39.40 ± 0.80 | - | mdpi.com |
| Benzothiazole-triazole derivatives | α-Glucosidase | 20.7 to 61.1 | - | nih.gov |
| 1-(Benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones | mtPPO | - | 0.06 to 17.79 | nih.gov |
| 1,3,4-Thiadiazol-2(3H)-ones bearing benzothiazole | hPPO | - | 0.04 to 245 | nih.gov |
| N-Substituted 1,2-benzisothiazol-3(2H)-ones | DENV-2 NS2BNS3 Protease | Micromolar range | - | mdpi.com |
In Vitro Selectivity and Specificity Assays Against Multiple Enzymes/Targets
The in vitro selectivity and specificity of this compound and its broader class of benzothiazole derivatives have been a focal point of research to determine their therapeutic potential and possible off-target effects. These compounds have been evaluated against a variety of enzymes, revealing nuanced structure-activity relationships.
A significant area of investigation has been their role as enzyme inhibitors. For instance, certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspases, key enzymes in the apoptotic pathway. nih.govnih.gov Specifically, some derivatives show low nanomolar potency against caspase-3, an effector caspase, while also inhibiting caspase-7. nih.govacs.org The selectivity for different caspases is influenced by the substituents on the benzisothiazolone scaffold. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of caspase-3. nih.gov
Beyond caspases, benzothiazole derivatives have been explored as inhibitors of other enzymes. For example, certain fluorinated benzothiazole derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com The selectivity for MAO-B over MAO-A is a critical aspect of these studies. Additionally, some benzothiazole compounds have been investigated as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), highlighting their potential as antibacterial agents. nih.gov The presence and position of a fluorine atom can significantly enhance the inhibitory potency and selectivity of these compounds against their respective targets. mdpi.comcore.ac.uk
Mechanistic Pathways of Biological Action at the Cellular Level (in vitro)
Investigation of Cellular Uptake Mechanisms and Intracellular Localization (non-clinical)
The ability of this compound derivatives to exert their biological effects is contingent upon their entry into cells and their accumulation at specific subcellular locations. While detailed studies on the precise uptake mechanisms for this specific compound are emerging, research on related dicationic benzothiazole derivatives suggests that cellular entry may be mediated by endocytosis, leading to sequestration within lysosomes. acs.org This uptake mechanism can be reduced by inhibitors of endosomal/lysosomal acidification. acs.org
Once inside the cell, the distribution of these compounds can vary. For the aforementioned dicationic benzothiazole, there was no evidence of localization within the nucleus or the kinetoplast (a network of circular DNA inside a large mitochondrion). acs.org The physicochemical properties of the derivatives, such as lipophilicity and the nature of their substituents, are expected to play a crucial role in their membrane permeability and subsequent intracellular trafficking.
Modulation of Specific Biochemical Pathways and Protein Interactions
The biological actions of this compound derivatives at the cellular level are a consequence of their interactions with specific proteins, leading to the modulation of various biochemical pathways. A key mechanism of action for many benzothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. researchgate.net For example, some benzothiazole derivatives can inhibit the Raf proteins in the MAP kinase pathway, which are responsible for the phosphorylation and activation of downstream signaling molecules. researchgate.net
Furthermore, certain benzothiazole compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This can be achieved through the activation of procaspase-3, a key executioner enzyme in apoptosis. nih.gov The ortho-hydroxy-N-acylhydrazone pharmacophore, present in some related activators, is known to chelate zinc, which can inhibit procaspase-3. nih.gov By removing this inhibitory zinc, these compounds can trigger the apoptotic cascade. The interaction with and inhibition of other enzymes, as detailed in the selectivity section, also represent primary mechanisms for modulating cellular pathways. nih.govtandfonline.comnih.gov
Phenotypic Screening and Follow-up Mechanistic Elucidation (e.g., growth inhibition models against microorganisms)
Phenotypic screening has been instrumental in identifying the antimicrobial potential of derivatives of 1,2-benzisothiazol-3-one. These screens typically measure the minimum inhibitory concentration (MIC) required to halt the growth of various microorganisms.
Studies have demonstrated that N-substituted 1,2-benzisothiazol-3-one derivatives can exhibit potent inhibitory effects against both bacteria and fungi. sioc-journal.cn For instance, several compounds in this class have shown strong activity against Staphylococcus aureus and Candida albicans, with MIC values often in the range of 1 to 4 mg/L. sioc-journal.cn Certain derivatives have also displayed significant inhibitory activity against fungi that are pathogenic to agricultural crops. sioc-journal.cn The nature of the substituent at the N-position of the benzisothiazolone ring is a key determinant of the antimicrobial spectrum and potency.
Similarly, other fluorinated benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. researchgate.net In some cases, the presence of a fluorine atom on the benzothiazole ring, combined with other substituents, has been shown to result in moderate to significant inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.net For example, some N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamides have shown promising activity. researchgate.net Follow-up mechanistic studies often point towards the inhibition of essential microbial enzymes, such as DNA gyrase, as the basis for the observed growth inhibition. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected 1,2-Benzisothiazol-3-one Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|---|
| BIT-5 | Sclerotinia sclerotiorum | 5-10 |
| BIT-9 | Fusarium pseudograminearum | 5-10 |
| BIT-10 | Fusarium graminearum | 5-10 |
| BIT-11 | Gaeumannomyces graminis | 5-10 |
This interactive table presents the minimum inhibitory concentrations (MIC) of selected 1,2-benzisothiazol-3-one derivatives against various agricultural crop disease fungi. You can sort the data by compound, target microorganism, or MIC value.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Development of QSAR Models for Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop predictive models for the biological activity of 1,2-benzisothiazol-3-one derivatives. researchgate.net These models aim to establish a mathematical correlation between the chemical structure of the compounds and their observed biological potency, such as their inhibitory activity against specific enzymes. researchgate.net
In one such study, a QSAR model was developed for a series of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors. nih.govresearchgate.net The model was generated using a training set of compounds and validated with a separate test set. nih.gov The resulting model demonstrated a strong correlation between the structural descriptors of the compounds and their caspase-3 inhibitory activity, with a high correlation coefficient (R²) for the training set. nih.gov The predictive power of the model was confirmed through leave-one-out cross-validation. nih.govresearchgate.net The analysis revealed that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes were significant contributors to the inhibitory activity. nih.govresearchgate.net Such QSAR models are valuable tools for predicting the potency of novel, un-synthesized derivatives, thereby guiding the rational design of more effective compounds. nih.govresearchgate.net
Insights for Rational Design of Enhanced Biological Activity
The rational design of novel this compound derivatives with enhanced biological activity hinges on a detailed understanding of their structure-activity relationships. Key insights for future design strategies are outlined below.
Impact of Fluorine Substitution:
The presence of a fluorine atom at the C5 or C6 position of the benzisothiazolone ring is a critical determinant of biological activity. Fluorine's high electronegativity and ability to form strong bonds can enhance metabolic stability and improve membrane permeability. For instance, a 6-fluoro-1,2-benzisothiazol-3(2H)-one derivative demonstrated superior antibacterial and antifungal activity compared to its non-fluorinated counterpart, a phenomenon attributed to the electron-withdrawing nature of fluorine. This suggests that the 5-fluoro substitution is a promising strategy for developing potent antimicrobial agents.
N-Substituent Modifications:
The substituent at the N-2 position of the benzisothiazolone ring plays a pivotal role in modulating biological activity. Studies on various N-substituted derivatives have revealed that both the nature and size of the substituent are crucial.
Aromatic Substituents: The introduction of an N-phenyl group, as seen in 5-fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one, has been shown to yield potent inhibitors of phosphomannose isomerase (PMI), an enzyme implicated in anti-tumor and blood glucose regulation. mdpi.com Further substitution on this phenyl ring can fine-tune activity. For example, in the context of anti-dengue virus activity, N-aryl derivatives with specific substitutions showed significant inhibitory potential against the DENV NS2B/NS3 protease. researchgate.net
Alkyl Substituents: While N-phenyl substitution often confers high potency, N-methyl derivatives tend to exhibit lower activity, indicating that steric bulk and electronic effects at this position are important for target engagement.
Hybrid Pharmacophores:
A promising approach for enhancing biological activity is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This strategy can lead to compounds with dual or synergistic modes of action. For example, hybrid compounds incorporating 1,3,4-oxadiazole (B1194373) have shown inhibitory effects against viral proteases. The design of such hybrids allows for the exploration of new chemical space and the potential to overcome drug resistance.
Target-Specific Design:
The rational design of new derivatives should be guided by the specific biological target. For instance, when designing caspase-3 inhibitors based on the 1,2-benzisothiazol-3-one scaffold, molecular modeling studies have provided insights into the key interactions within the enzyme's active site. nih.govnih.gov These studies can inform the design of new analogues with optimized binding affinity and selectivity.
The following table summarizes the in vitro biological activities of selected 1,2-benzisothiazol-3(2H)-one derivatives, highlighting the influence of substitution on their potency.
| Compound Name | Substitution | Biological Activity | Target | IC₅₀/MIC |
| 2-Phenyl-1,2-benzisothiazol-3(2H)-one | N-phenyl | Antifungal | Not Specified | 12.5 µM |
| 6-Fluoro-1,2-benzisothiazol-3(2H)-one | 6-Fluoro | Antibacterial | E. coli | 3.1 µg/mL |
| 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one | 5-Fluoro, N-phenyl | Enzyme Inhibition | Phosphomannose Isomerase | Not Specified |
| 2-Methyl-1,2-benzisothiazol-3(2H)-one | N-methyl | Antifungal | Not Specified | 45.0 µM |
Future Research Directions in 5 Fluoro 1,2 Benzothiazol 3 One Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the 1,2-benzothiazol-3-one (B13843974) core and its fluorinated analogues is a critical area of ongoing research. Traditional methods often require harsh conditions or multi-step procedures. Future efforts will likely focus on the development of more efficient, sustainable, and versatile synthetic routes.
One promising avenue is the use of modern catalytic systems. For instance, hafnium(IV) triflate (Hf(Otf)4) has been shown to be an efficient catalyst for the synthesis of fluorinated benzothiazolines, the precursors to benzothiazolones. researchgate.netcrossref.org This method offers advantages such as low catalyst loading and fast reaction rates under solvent-free conditions. researchgate.net Copper-catalyzed cascade reactions also present a powerful tool for the construction of the benzothiazolone scaffold. researchgate.net Further exploration of different metal catalysts and ligand systems could lead to even more efficient and regioselective syntheses of 5-fluoro-1,2-benzothiazol-3-one derivatives.
Green chemistry principles are also expected to play a significant role in the future synthesis of these compounds. The use of environmentally benign solvents, such as ionic liquids or water, and energy-efficient techniques like microwave irradiation, are gaining traction. bohrium.commdpi.com For example, the synthesis of fluorinated benzothiazolo[2,3-b]quinazolines has been successfully achieved using ionic liquids as both catalyst and reaction medium under microwave irradiation, resulting in high yields and easy product isolation. bohrium.com Another innovative and environmentally friendly approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a hydrosilane catalyst, which suppresses the formation of byproducts. mdpi.com
Future research will likely focus on one-pot, multi-component reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. These methods not only improve efficiency but also reduce waste, aligning with the principles of green chemistry. The development of novel reagents, such as the use of Selectfluor for cascade N-S bond formation, will also be crucial in expanding the synthetic toolbox for accessing diverse this compound derivatives. mdpi.com
Advanced Computational Design and Virtual Screening for Target-Specific Ligands
Computational methods are becoming indispensable tools in modern drug discovery and materials science. For this compound derivatives, in silico techniques can accelerate the identification of novel compounds with specific biological activities or material properties.
Ligand-based and structure-based virtual screening are powerful approaches to identify new hits from large compound libraries. mdpi.comdntb.gov.ua For example, virtual screening has been successfully employed to identify novel inhibitors for targets such as the transient receptor potential vanilloid 4 (TRPV4) channel and for the discovery of trypanocidal agents targeting triosephosphate isomerase. mdpi.comresearchgate.net Given the known activity of fluorinated benzothiazoles against various biological targets, these computational methods can be applied to screen for new inhibitors of enzymes implicated in diseases like cancer, microbial infections, and neurodegenerative disorders. ontosight.aiontosight.ai
Molecular docking studies can provide valuable insights into the binding modes of this compound derivatives with their biological targets. nih.govrsc.org This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds. For instance, docking studies of benzothiazole (B30560) derivatives with caspase-3 have elucidated the key interactions responsible for their inhibitory activity. nih.gov Similar computational analyses of this compound analogues could guide the optimization of their binding affinity and selectivity for various targets.
Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by establishing mathematical relationships between the chemical structure of the compounds and their biological activity. researchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
The table below summarizes some of the computational approaches that can be applied to the study of this compound derivatives.
| Computational Method | Application | Potential Targets |
| Ligand-Based Virtual Screening | Identification of new hits based on known active compounds. | Kinases, Proteases, Ion Channels |
| Structure-Based Virtual Screening | Docking of compound libraries into the 3D structure of a target. | Phosphomannose Isomerase, Caspases, Triosephosphate Isomerase |
| Molecular Docking | Prediction of binding modes and interactions with the target. | Any target with a known 3D structure. |
| QSAR | Development of predictive models for biological activity. | Anticancer, Antimicrobial, and Enzyme Inhibitory Activities |
Comprehensive Elucidation of Broader Biological Activities and Molecular Targets (in vitro)
While some biological activities of fluorinated benzothiazolones have been reported, a comprehensive in vitro evaluation of their potential against a wider range of molecular targets is a key area for future research. The benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. scispace.com The addition of a fluorine atom can significantly enhance properties such as metabolic stability and binding affinity. researchgate.net
A notable example is 5-fluoro-2-phenyl-1,2-benzothiazol-3-one (ML089), which has been identified as a potent inhibitor of phosphomannose isomerase (PMI). mdpi.comnih.gov This enzyme is a potential therapeutic target for certain types of cancer and congenital disorders of glycosylation. nih.gov Future research should build upon this finding to explore the efficacy of a broader range of this compound derivatives against PMI and other enzymes involved in glycosylation pathways.
Beyond PMI, the benzothiazole core has been associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai In vitro screening of a library of this compound derivatives against various cancer cell lines, bacterial strains, and viral targets could uncover new therapeutic leads. For example, some benzothiazole derivatives have shown promising activity against breast cancer cells and various microbial pathogens. scispace.com
The table below presents a summary of potential in vitro biological activities and molecular targets for this compound derivatives based on the known activities of the benzothiazole scaffold.
| Biological Activity | Potential Molecular Targets |
| Anticancer | Phosphomannose Isomerase, Caspases, Kinases, Topoisomerases |
| Antimicrobial | Enzymes involved in bacterial cell wall synthesis, DNA gyrase |
| Antiviral | Viral proteases, Reverse transcriptase |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |
Application of Fluorinated Benzothiazolones as Probes in Mechanistic Biological Studies
The unique properties of fluorinated compounds make them valuable tools for studying biological processes. This compound and its derivatives have the potential to be developed into chemical probes for investigating the function and mechanism of various enzymes and cellular pathways.
The aforementioned inhibitor of phosphomannose isomerase, 5-fluoro-2-phenyl-1,2-benzothiazol-3-one (ML089), can be used as a probe to study the role of this enzyme in cellular metabolism and disease. nih.gov By selectively inhibiting PMI, researchers can investigate the downstream effects on glycosylation and other cellular processes. nih.gov The membrane permeability of this probe allows for its use in living cells, making it a valuable tool for cell-based assays. nih.gov
Furthermore, the benzothiazole core is a known fluorophore, and its derivatives are being explored as fluorescent probes for various applications. researchgate.net The introduction of a fluorine atom can modulate the photophysical properties of the benzothiazole scaffold, potentially leading to the development of novel fluorescent probes with enhanced brightness, photostability, and sensitivity. These probes could be designed to detect specific biomolecules, ions, or changes in the cellular environment, such as pH or viscosity. The development of ¹⁹F NMR-based screening methods using libraries of fluorinated fragments also presents an exciting opportunity to identify new protein-ligand interactions. acs.org
Future research in this area could focus on designing and synthesizing this compound derivatives with specific functionalities that allow for their use as:
Affinity-based probes: for identifying and isolating target proteins.
Activity-based probes: for profiling the activity of specific enzyme families.
Fluorescent probes: for imaging and tracking biological processes in real-time.
Exploration of Materials Science and Photophysical Applications Based on Unique Optical Properties
The benzothiazole moiety is a well-established chromophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence. mdpi.comajol.info The incorporation of a fluorine atom can significantly influence these properties, opening up opportunities for the development of novel materials with unique optical characteristics.
The photophysical properties of this compound derivatives, such as their absorption and emission spectra, quantum yields, and Stokes shifts, should be systematically investigated. These studies will provide the fundamental data needed to assess their potential in various materials science applications. For example, benzothiazole derivatives have been utilized as fluorescent brighteners in textiles and polymers. ajol.info The fluorine substituent in this compound could enhance the performance of these materials by improving their photostability and color purity.
Furthermore, the unique electronic properties of fluorinated benzothiazoles make them attractive candidates for use in organic electronics. Research into the application of these compounds in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a promising area for future exploration. The ability to tune the electronic and optical properties of these materials through chemical modification of the this compound scaffold is a key advantage.
The table below outlines potential applications of this compound derivatives in materials science.
| Application Area | Potential Role of this compound Derivatives |
| Fluorescent Dyes and Pigments | As highly photostable and bright fluorophores for various applications. |
| Organic Light-Emitting Diodes (OLEDs) | As emissive materials or host materials in the emissive layer. |
| Organic Field-Effect Transistors (OFETs) | As organic semiconductors in the active layer. |
| Organic Photovoltaics (OPVs) | As electron donor or acceptor materials in the active layer. |
| Fluorescent Probes and Sensors | As the core structure for sensors that detect specific analytes. |
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Fluoro-1,2-benzothiazol-3-one in academic laboratories?
Methodological Answer: Synthesis optimization requires attention to reaction conditions (temperature, solvent, stoichiometry) and purification techniques. For example, in analogous benzothiazole derivatives, nitrosation reactions often require strict temperature control (0°C) and acid catalysis (HCl/MeOH mixtures) to minimize side reactions . Column chromatography or recrystallization with ethanol is recommended for isolating pure products, as demonstrated in thiadiazol-3-one syntheses . A comparative table of reaction yields under varying conditions can guide optimization:
| Reaction Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 0°C | 78 | |
| Solvent | MeOH/HCl | 85 | |
| Catalyst | NaNO₂ | 92 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Confirm fluorine integration in NMR and aromatic proton coupling in NMR.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as applied to structurally similar triazolothiazole derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from impurities or assay variability. Implement:
- HPLC-Purity Checks : Ensure >95% purity before biological testing .
- Dose-Response Curves : Use standardized protocols (e.g., MIC assays for antimicrobial studies) to compare results across labs .
- Computational Modeling : Predict binding affinities to target proteins (e.g., bacterial enzymes) to contextualize empirical data .
Q. How can researchers design experiments to probe the reactivity of this compound under varying environmental conditions?
Methodological Answer: Use controlled environmental chambers to simulate conditions (humidity, light, oxidants). For example:
- Oxidative Stability : Expose the compound to ozone or UV light and monitor degradation via LC-MS .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
- Surface Reactivity : Apply microspectroscopic imaging to study adsorption on indoor surfaces, as modeled in indoor air chemistry studies .
Q. What advanced techniques characterize electronic properties of this compound for materials science applications?
Methodological Answer:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the fluorine substituent.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior .
- Photoluminescence Spectroscopy : Evaluate fluorescence quenching or enhancement in solvent matrices, as demonstrated for benzothiazole fluorophores .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound derivatives vary across studies, and how can this be addressed?
Methodological Answer: Variations arise from solvent effects, tautomerism, or dynamic exchange processes. Mitigate by:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.
- Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by cooling samples to −40°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex aromatic systems .
Methodological Best Practices
Q. What protocols ensure reproducible synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
